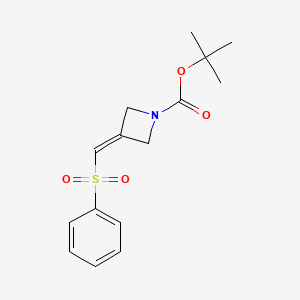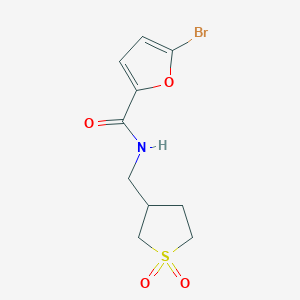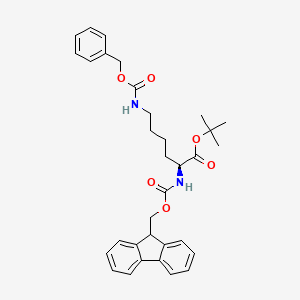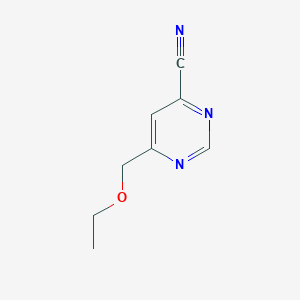![molecular formula C13H15NO5 B14882952 2-amino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid](/img/structure/B14882952.png)
2-amino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid is a complex organic compound that features a unique structure combining an amino acid moiety with a benzo[b][1,4]dioxepin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[b][1,4]dioxepin ring system, which can be synthesized through a series of cyclization reactions involving appropriate precursors such as catechol and epichlorohydrin. The resulting intermediate is then subjected to further functionalization to introduce the amino and oxobutanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Applications De Recherche Scientifique
2-amino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its functional versatility.
Mécanisme D'action
The mechanism of action of 2-amino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4-(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-4-oxobutanoic acid
- 2-amino-4-(3,4-dihydro-2H-benzo[b][1,4]thiazepin-7-yl)-4-oxobutanoic acid
- 2-amino-4-(3,4-dihydro-2H-benzo[b][1,4]oxepin-7-yl)-4-oxobutanoic acid
Uniqueness
What sets 2-amino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid apart from similar compounds is its specific combination of functional groups and ring system. This unique structure imparts distinct chemical and biological properties, making it particularly valuable for certain applications in drug development and materials science.
Propriétés
Formule moléculaire |
C13H15NO5 |
|---|---|
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
2-amino-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H15NO5/c14-9(13(16)17)7-10(15)8-2-3-11-12(6-8)19-5-1-4-18-11/h2-3,6,9H,1,4-5,7,14H2,(H,16,17) |
Clé InChI |
HATRWKLSAUQRJY-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=C(C=C2)C(=O)CC(C(=O)O)N)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4E)-4-{[(2-hydroxyethyl)amino]methylidene}-2-(3-methylphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14882883.png)

![6-Fluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B14882897.png)



![tert-Butyl 2-((4R,6S)-6-(6-cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14882921.png)


